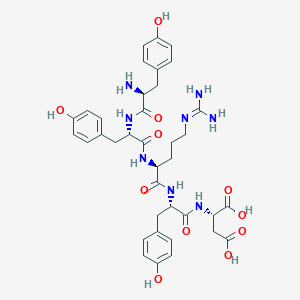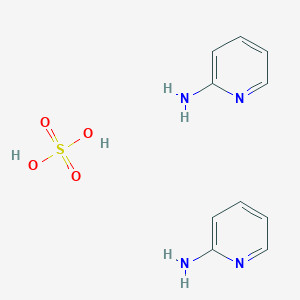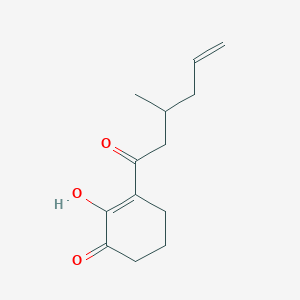
2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- is an organic compound with a complex structure that includes a cyclohexenone ring substituted with hydroxy and hexenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with appropriate reagents to introduce the hydroxy and hexenyl groups. For example, the hydroxy group can be introduced via hydroxylation reactions, while the hexenyl group can be added through alkylation or acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as vanadium or other transition metals can be used to facilitate the oxidation and addition reactions required to form the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 2-hydroxy-3-(3-methyl-1-oxo-5-hexenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-methyl-: This compound has a similar cyclohexenone structure but differs in the position and type of substituents.
2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-: Another related compound with different substituents that affect its chemical properties.
Uniqueness
Its hydroxy and hexenyl groups enable diverse chemical transformations and interactions with biological targets .
Properties
CAS No. |
193224-56-5 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-hydroxy-3-(3-methylhex-5-enoyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H18O3/c1-3-5-9(2)8-12(15)10-6-4-7-11(14)13(10)16/h3,9,16H,1,4-8H2,2H3 |
InChI Key |
RZMADCYGJPHLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)CC(=O)C1=C(C(=O)CCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


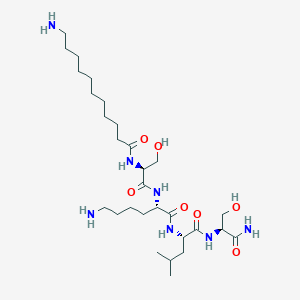

![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)
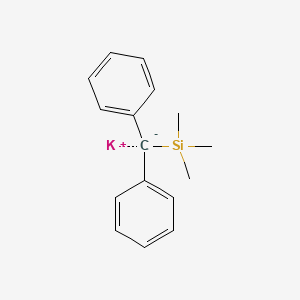
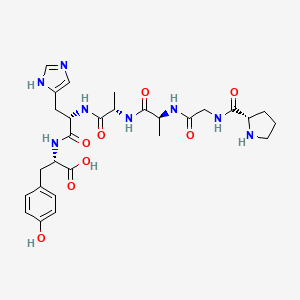
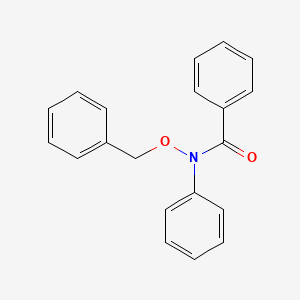
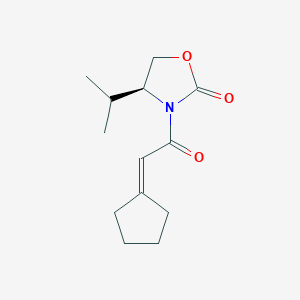
![4-[3-(But-3-en-1-yl)-2-oxopyrrolidin-1-yl]-3-diazonio-4-oxobut-2-en-2-olate](/img/structure/B15163752.png)
![9-Hydroxy-2,2-dimethyl-2,3-dihydro-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B15163761.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)


